molecular formula C22H24N2O2 B6073924 N,N'-1,4-butanediylbis(3-phenylacrylamide)

N,N'-1,4-butanediylbis(3-phenylacrylamide)

Cat. No.: B6073924
M. Wt: 348.4 g/mol
InChI Key: NXPDEWPVRYWKQX-WXUKJITCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,4-butanediylbis(3-phenylacrylamide) (BPA) is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPA is a bifunctional molecule that contains two acrylamide groups, which can be used for various chemical reactions.

Mechanism of Action

The mechanism of action of N,N'-1,4-butanediylbis(3-phenylacrylamide) is not fully understood, but it is believed to involve the formation of covalent bonds with biological molecules such as proteins and nucleic acids. N,N'-1,4-butanediylbis(3-phenylacrylamide) can also interact with metal ions, which can lead to the formation of metal complexes.
Biochemical and Physiological Effects
N,N'-1,4-butanediylbis(3-phenylacrylamide) has been shown to exhibit antibacterial and antifungal properties. It has also been shown to have cytotoxic effects on cancer cells. However, the exact biochemical and physiological effects of N,N'-1,4-butanediylbis(3-phenylacrylamide) are still being studied.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N'-1,4-butanediylbis(3-phenylacrylamide) in lab experiments is its ability to form covalent bonds with biological molecules, which can be useful in the preparation of various materials such as hydrogels and polymers. However, one of the limitations of using N,N'-1,4-butanediylbis(3-phenylacrylamide) is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of N,N'-1,4-butanediylbis(3-phenylacrylamide). One area of research is the development of new synthetic methods for N,N'-1,4-butanediylbis(3-phenylacrylamide), which can lead to the preparation of new materials with unique properties. Another area of research is the study of the mechanism of action of N,N'-1,4-butanediylbis(3-phenylacrylamide), which can provide insights into its potential applications in various fields. Additionally, the study of the toxicity of N,N'-1,4-butanediylbis(3-phenylacrylamide) and its potential effects on human health is an important area of research.

Synthesis Methods

N,N'-1,4-butanediylbis(3-phenylacrylamide) can be synthesized by reacting 1,4-butanediol with acryloyl chloride in the presence of a base such as triethylamine. The resulting intermediate product is then reacted with phenyl isocyanate to yield N,N'-1,4-butanediylbis(3-phenylacrylamide). The synthesis of N,N'-1,4-butanediylbis(3-phenylacrylamide) is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N,N'-1,4-butanediylbis(3-phenylacrylamide) has been extensively studied for its various applications in scientific research. It has been used as a cross-linking agent in the preparation of hydrogels, which are used in drug delivery systems and tissue engineering. N,N'-1,4-butanediylbis(3-phenylacrylamide) has also been used as a building block for the synthesis of polymers, which have potential applications in the field of nanotechnology. Additionally, N,N'-1,4-butanediylbis(3-phenylacrylamide) has been used as a fluorescent probe to detect metal ions in biological systems.

Properties

IUPAC Name

(E)-3-phenyl-N-[4-[[(E)-3-phenylprop-2-enoyl]amino]butyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c25-21(15-13-19-9-3-1-4-10-19)23-17-7-8-18-24-22(26)16-14-20-11-5-2-6-12-20/h1-6,9-16H,7-8,17-18H2,(H,23,25)(H,24,26)/b15-13+,16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPDEWPVRYWKQX-WXUKJITCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCCCNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCCCNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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